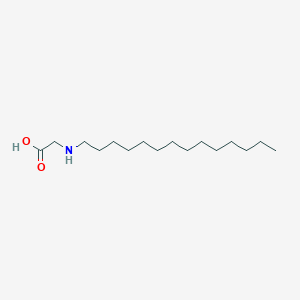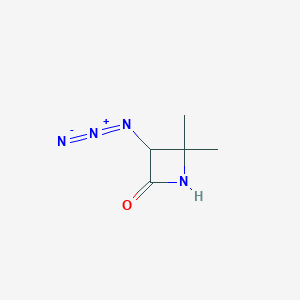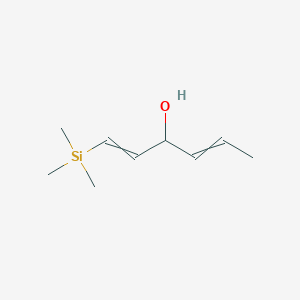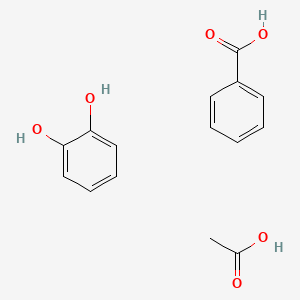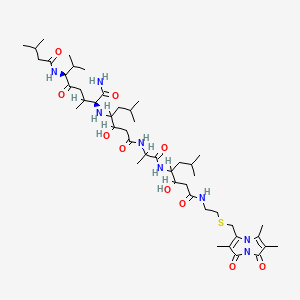
Pepstatin-baet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pepstatin-baet is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. The sequence of this compound is Isovaleryl-Valine-Valine-Statine-Alanine-Statine. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pepstatin-baet is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The key steps include:
- Protection of the amino group of statine.
- Coupling of protected statine with other amino acids like valine and alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
- Deprotection of the amino groups to yield the final hexapeptide .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Actinomyces species. The fermentation broth is extracted, and the compound is purified using chromatographic techniques. The purified compound is then subjected to crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pepstatin-baet undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in statine can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The amino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under basic conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
Aplicaciones Científicas De Investigación
Pepstatin-baet has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanism of aspartyl proteases.
Biology: Used to inhibit protease activity in various biological assays.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.
Industry: Used in the production of protease inhibitor cocktails for research and industrial applications
Mecanismo De Acción
Pepstatin-baet exerts its effects by binding to the active site of aspartyl proteases, thereby inhibiting their activity. The binding involves hydrogen bonding and hydrophobic interactions with the enzyme. The inhibition is competitive, meaning that this compound competes with the substrate for binding to the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
Pepstatin A: Another potent inhibitor of aspartyl proteases with a similar structure.
Bestatin: An inhibitor of aminopeptidases.
Uniqueness
Pepstatin-baet is unique due to its high potency and specificity for aspartyl proteases. It contains the unusual amino acid statine, which is responsible for its inhibitory activity. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
80562-33-0 |
|---|---|
Fórmula molecular |
C46H78N8O10S |
Peso molecular |
935.2 g/mol |
Nombre IUPAC |
(2S,6S)-2-[[3-hydroxy-1-[[1-[[3-hydroxy-6-methyl-1-oxo-1-[2-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methylsulfanyl]ethylamino]heptan-4-yl]amino]-1-oxopropan-2-yl]amino]-6-methyl-1-oxoheptan-4-yl]amino]-3,7-dimethyl-6-(3-methylbutanoylamino)-5-oxooctanamide |
InChI |
InChI=1S/C46H78N8O10S/c1-23(2)16-32(50-42(43(47)61)27(9)19-37(57)41(26(7)8)52-39(59)18-25(5)6)36(56)21-40(60)49-30(12)44(62)51-33(17-24(3)4)35(55)20-38(58)48-14-15-65-22-34-29(11)46(64)54-45(63)28(10)31(13)53(34)54/h23-27,30,32-33,35-36,41-42,50,55-56H,14-22H2,1-13H3,(H2,47,61)(H,48,58)(H,49,60)(H,51,62)(H,52,59)/t27?,30?,32?,33?,35?,36?,41-,42-/m0/s1 |
Clave InChI |
BHOCECSLAJLHGP-XFNYOZPQSA-N |
SMILES isomérico |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)N[C@@H](C(C)CC(=O)[C@H](C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
SMILES canónico |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CSCCNC(=O)CC(C(CC(C)C)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(C(C)CC(=O)C(C(C)C)NC(=O)CC(C)C)C(=O)N)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


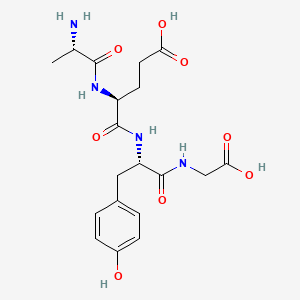

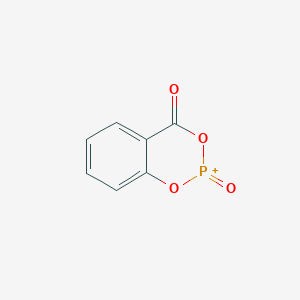
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
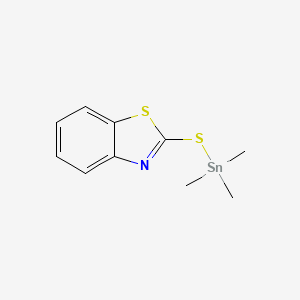
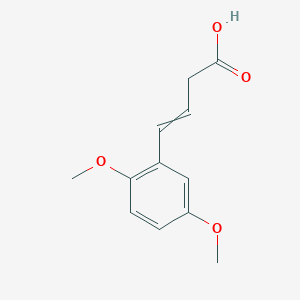
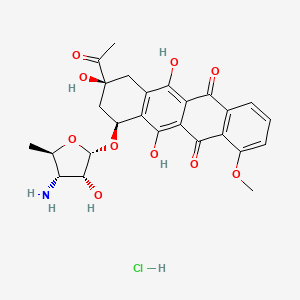
![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)
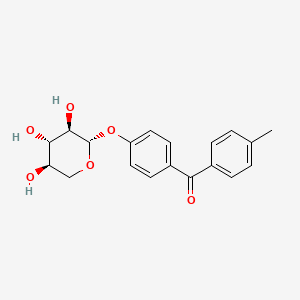
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
